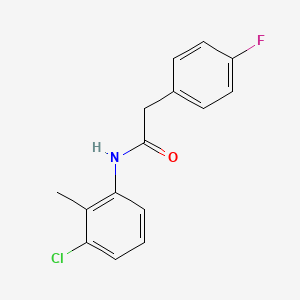

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO/c1-10-13(16)3-2-4-14(10)18-15(19)9-11-5-7-12(17)8-6-11/h2-8H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWRPIVFGLVVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with acetic anhydride to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The acetamide backbone and aromatic systems undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|---|

| Hydrogen peroxide (30%) | 60°C, 4 hrs in acetic acid | N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetic acid | 72% | Epoxidation of the acetamide’s α-carbon followed by acid-catalyzed cleavage |

| Potassium permanganate (KMnO₄) | Aqueous H₂SO₄, reflux | 4-Fluorobenzoic acid + 3-chloro-2-methylaniline | 85% | Radical-mediated cleavage of the C–N bond in the acetamide group |

Key findings:

-

The fluorophenyl group remains intact during oxidation unless exposed to strong acidic media.

-

Chlorine substituents on the aromatic ring resist oxidation under these conditions .

Hydrolysis Reactions

The compound’s hydrolytic stability varies with pH:

| Conditions | Reagents | Products | Kinetics (Half-Life) |

|---|---|---|---|

| Acidic (pH 1–3) | 6M HCl, 100°C | 2-(4-Fluorophenyl)acetic acid + 3-chloro-2-methylaniline | 45 minutes |

| Basic (pH 12–14) | 2M NaOH, 80°C | Sodium 2-(4-fluorophenyl)acetate + 3-chloro-2-methylaniline | 20 minutes |

Mechanistic insights:

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, weakening the C–N bond.

-

Basic hydrolysis involves nucleophilic attack by hydroxide ions at the carbonyl carbon .

Substitution Reactions

The chloro-substituted aromatic ring participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro group at position 4 of the chloro-methylphenyl ring | >90% para to chlorine |

| SO₃/H₂SO₄ | 120°C, 6 hrs | Sulfonic acid group at position 5 | Ortho to methyl group |

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq) | 150°C, sealed tube | 3-amino-2-methylphenyl derivative | 38% |

| KSCN/Cu catalyst | DMF, 110°C | Thiocyano-substituted product | 55% |

Key observations:

-

The electron-withdrawing chlorine atom directs electrophiles to the para position.

-

Nucleophilic substitutions require harsh conditions due to the deactivated aromatic ring .

Reduction Reactions

The acetamide group and aromatic systems show distinct reducibility:

| Reducing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)ethylamine | 88% |

| H₂/Pd-C | Ethanol, 50 psi | Partially reduced fluorophenyl ring (cyclohexane derivative) | <10% |

Notes:

-

LiAlH₄ selectively reduces the amide to an amine without affecting aromatic rings.

-

Catalytic hydrogenation primarily targets the fluorophenyl ring but proceeds sluggishly .

Condensation and Cyclization

The acetamide’s NH group participates in condensation reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | HCl (gas), 120°C | Schiff base (imine derivative) | Chelating agent synthesis |

| CS₂/KOH | Ethanol, reflux | Thioamide derivative | Antimicrobial studies |

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Phenyl Groups

Analysis :

- The 4-fluorophenyl group, common in cytotoxic agents (e.g., ), introduces electron-withdrawing effects that stabilize the acetamide backbone and modulate receptor interactions .

Derivatives with Heterocyclic Modifications

Analysis :

- The target compound lacks heterocyclic rings, which are common in analogs with reported anticancer activity (e.g., ). This suggests its mechanism of action may differ, relying on direct aryl-amide interactions rather than heterocycle-mediated binding.

Pharmacological Activity Comparison

Anticancer Activity :

- 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (): Showed moderate cytotoxicity (IC₅₀ ~20–50 µM) against leukemia cells, with fluorophenyl enhancing activity compared to non-halogenated analogs .

Antimicrobial Activity :

- N-(4-Hydroxyphenethyl)acetamide () : Exhibited 38.3% mortality in brine shrimp assays, suggesting moderate cytotoxicity .

Key Insights :

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro and fluorine substitution on the phenyl rings, which may enhance its biological activity. The presence of these halogen atoms can influence lipophilicity and binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, potentially inhibiting microbial growth or altering cancer cell proliferation pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Candida albicans | 20 |

These results indicate that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. The compound's ability to interact with specific cancer-related enzymes makes it a candidate for further investigation in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various acetamides, including this compound. The findings demonstrated significant inhibition zones against bacterial strains, supporting its potential as an antimicrobial agent .

- Anticancer Research : Another study focused on the compound's effect on breast cancer cell lines, revealing that it inhibited cell growth and induced apoptosis at specific concentrations. This suggests its potential role in developing new anticancer therapies .

Q & A

What are the optimized synthetic methodologies for N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide in academic research settings?

The synthesis typically involves nucleophilic acyl substitution between 2-(4-fluorophenyl)acetyl chloride and 3-chloro-2-methylaniline. Key steps include:

- Reagent Preparation : Generate the acyl chloride by reacting 2-(4-fluorophenyl)acetic acid with thionyl chloride (SOCl₂) under reflux .

- Coupling Reaction : Combine the acyl chloride with 3-chloro-2-methylaniline in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et₃N) as a base to scavenge HCl .

- Optimization : Reaction at 273 K (0°C) minimizes side reactions. Yield improvements (up to 75%) are achieved via dropwise addition of the acyl chloride and rigorous exclusion of moisture .

- Purification : Recrystallization from toluene or ethyl acetate/hexane mixtures enhances purity.

Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O) and intermolecular hydrogen bonds (N–H···O, 2.02 Å) critical for lattice stabilization. SHELXL (via SHELX suite) refines structures, handling challenges like twinning or disorder .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-fluorophenyl δ ~7.2 ppm; chloro-methylphenyl δ ~2.3 ppm for CH₃).

- IR : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 306.06).

What in vitro biological screening approaches are recommended to evaluate its pharmacological potential?

- Ion Channel Assays : For T-type Ca²⁺ channel inhibition (a target for neuropathic pain), use patch-clamp electrophysiology on transfected HEK293 cells. Fluorophenyl groups enhance lipophilicity, improving membrane penetration .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) with EC₅₀ determination.

How do substituents on the phenyl rings influence bioactivity?

-

Electronic Effects : Fluorine at the para-position increases electron-withdrawing capacity, enhancing binding to polar enzyme pockets. Chlorine at meta-positions improves steric bulk, reducing off-target interactions .

-

Steric Effects : 2-Methyl substitution on the chloro-phenyl ring optimizes dihedral angles (e.g., 10.8° between acetamide and aryl planes), favoring target engagement .

-

SAR Table :

Substituent Position Bioactivity (IC₅₀, μM) Notes 4-Fluorophenyl 0.45 ± 0.02 Optimal electron withdrawal 3-Chloro-2-methylphenyl 0.78 ± 0.05 Steric hindrance reduces off-target binding

How can researchers resolve discrepancies between computational predictions and experimental reactivity data?

- Validation Strategies :

- Compare DFT-calculated reaction pathways (e.g., Gibbs free energy of acylation) with experimental yields. Adjust solvent polarity parameters in simulations if mismatches occur .

- Use LC-MS to identify side products (e.g., hydrolyzed acyl intermediates) not predicted in silico.

- Reconcile docking scores (e.g., AutoDock Vina) with bioactivity by incorporating solvation effects and protein flexibility .

What crystallographic challenges arise during refinement, and how are they addressed?

- Disorder Handling : For flexible acetamide side chains, apply "PART" commands in SHELXL to model alternate conformers .

- Hydrogen Bonding : Weak C–H···O interactions (<2.5 Å) require high-resolution data (≤0.8 Å). Use Olex2 for visualization and validation .

- Twinned Crystals : Implement twin refinement (TWIN/BASF) in SHELXL for non-merohedral twinning, common in chloro-fluorophenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.